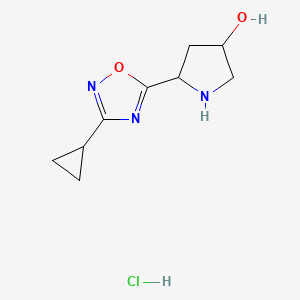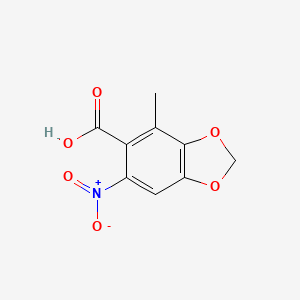
2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide
Vue d'ensemble
Description
The compound “2-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-5-carboxamide” is a chemical compound with the molecular formula C17H11F3N2O2 . It is a part of a class of compounds known as trifluoromethylpyridines (TFMP), which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline ring, a trifluoromethyl group, and a carboxamide group . The exact structural details are not available in the retrieved documents.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 332.277 and a density of 1.5±0.1 g/cm3 . Its boiling point is 429.0±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Structural and Synthesis Insights
The structural analysis and synthesis of quinoline carboxamide derivatives, such as tasquinimod, have shown significant interest in scientific research due to their potential therapeutic applications. Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, is in phase III clinical trials for treating metastatic prostate cancer. The quinoline unit's planarity and the carboxamide side chain's orientation contribute to its bioactivity. Such compounds' synthesis involves precise chemical reactions to ensure the desired structural configuration, which is crucial for their biological effectiveness (Akinboye et al., 2014).
Potential as Radioligands
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This application highlights the diagnostic potential of quinoline carboxamide derivatives in visualizing PBRs, which are implicated in various pathological conditions (Matarrese et al., 2001).
Antimicrobial and Antitubercular Activity
The synthesis of novel quinoline incorporated 1,3-thiazinan-4-one derivatives has shown promising in vitro antibacterial and antitubercular activities. Such studies underscore the potential of quinoline carboxamide derivatives as a basis for developing new antimicrobial and antitubercular agents, highlighting their significance in addressing infectious diseases (Umamatheswari & Sankar, 2017).
Analgesic and Anti-inflammatory Properties
Research into cinchophen analogs, including quinoline carboxamide derivatives, has revealed potential analgesic and anti-inflammatory properties. These findings suggest a therapeutic application in managing pain and inflammation, further expanding the scope of quinoline carboxamide derivatives in medicinal chemistry (Mishra et al., 1988).
Propriétés
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-3-1-4-11(9-10)21-16(24)13-5-2-6-14-12(13)7-8-15(23)22-14/h1-9H,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNDNLAOFHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=O)NC3=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153484 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1624262-32-3 | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-5-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)




![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)

